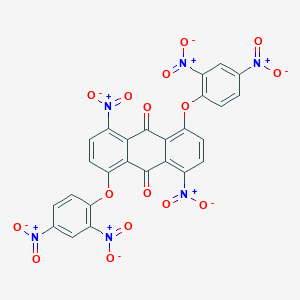
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research due to its unique properties. This compound is also known as Dinitroanthraquinone (DNAA) and is a derivative of anthraquinone. DNAA is used as a reagent in various chemical reactions and has been extensively studied for its biological and physiological effects.
作用机制
The mechanism of action of DNAA is not fully understood. It is believed to act as a redox-active compound and generate reactive oxygen species (ROS) upon exposure to light. The ROS generated can cause oxidative damage to cells, leading to cell death. DNAA has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
生化和生理效应
DNAA has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its use in the development of new antibiotics. DNAA has been shown to cause DNA damage and inhibit the activity of certain enzymes involved in DNA replication and repair.
实验室实验的优点和局限性
One of the main advantages of using DNAA in lab experiments is its unique properties. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA is also a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry. However, DNAA is a toxic compound and requires careful handling and disposal.
未来方向
There are several future directions for the study of DNAA. It can be studied further for its anti-tumor properties and its potential use in cancer treatment. DNAA can also be studied for its antimicrobial properties and its use in the development of new antibiotics. The mechanism of action of DNAA can be studied further to understand its effects on DNA replication and repair. DNAA can also be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA has been studied for its anti-tumor and antimicrobial properties and its potential use in the development of new antibiotics. The mechanism of action of DNAA is not fully understood and requires further study. DNAA is a toxic compound and requires careful handling and disposal.
合成方法
DNAA can be synthesized by the reaction of 1,5-dinitronaphthalene with phosgene. The resulting product is then reacted with 2,4-dinitrophenol to obtain DNAA. This synthesis method is a multi-step process and requires careful handling of the chemicals involved.
科学研究应用
DNAA has been extensively used in scientific research as a reagent in various chemical reactions. It is also used as a fluorescent probe for the detection of metal ions. DNAA has been studied for its anti-tumor properties and has shown promising results in pre-clinical studies. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
属性
CAS 编号 |
116-78-9 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- |
分子式 |
C26H10N6O16 |
分子量 |
662.4 g/mol |
IUPAC 名称 |
1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C26H10N6O16/c33-25-22-14(30(41)42)4-8-20(48-18-6-2-12(28(37)38)10-16(18)32(45)46)24(22)26(34)21-13(29(39)40)3-7-19(23(21)25)47-17-5-1-11(27(35)36)9-15(17)31(43)44/h1-10H |
InChI 键 |
JPBCMHKLKIEZEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
116-78-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



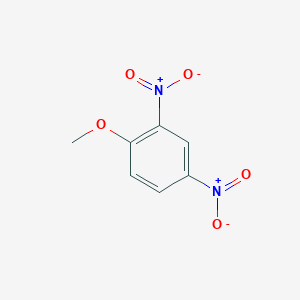
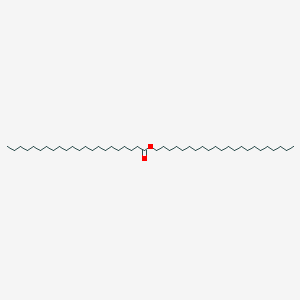
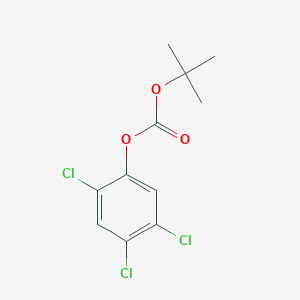
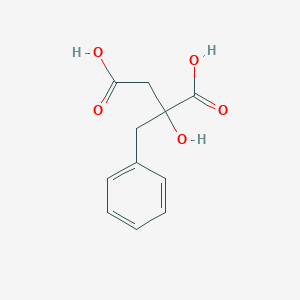
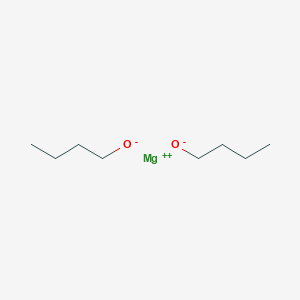
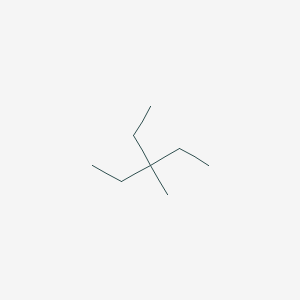
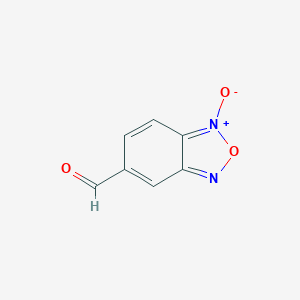
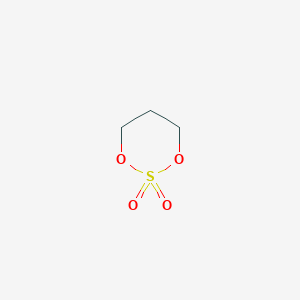
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
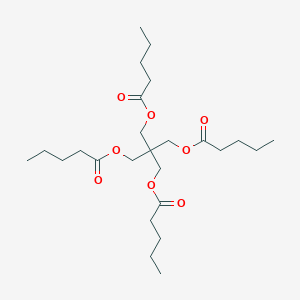
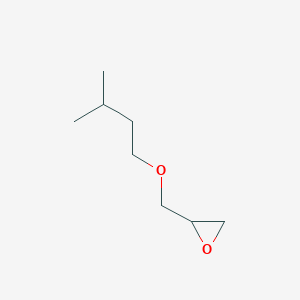
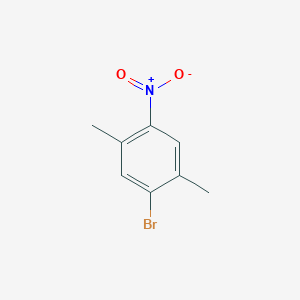
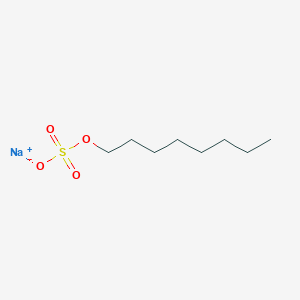
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)